molecular formula C8H10N2O2 B1601630 Methyl 2,5-diaminobenzoate CAS No. 49592-84-9

Methyl 2,5-diaminobenzoate

Cat. No. B1601630
CAS RN: 49592-84-9
M. Wt: 166.18 g/mol
InChI Key: HRZXQRHIENGYTL-UHFFFAOYSA-N
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Description

Methyl 2,5-diaminobenzoate is a compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is a solid substance and is typically stored in a dark place at room temperature .

Scientific Research Applications

Synthesis and Explosive Properties

Methyl 2,5-diaminobenzoate derivatives have been explored for their potential in synthesizing secondary explosives. The study on N-rich salts of 2-methyl-5-nitraminotetrazole, derived from methylated aminotetrazole, discusses the synthesis, characterization, and explosive properties of these compounds. The research indicates low sensitivities and high detonation performances of the synthesized salts, making them of interest for applications requiring stable yet powerful explosives (Fendt et al., 2011).

DNA Methylation and Detection

DNA methylation, a crucial process in gene regulation, can be studied using derivatives of this compound for sensitive detection of methylated cytosines. Clark et al. (1994) developed a genomic sequencing technique that utilizes the conversion of cytosine to uracil, leaving 5-methylcytosine unaffected, thus allowing precise mapping of methylation patterns from small DNA samples. This technique enhances our understanding of DNA methylation's role in development, aging, and cancer (Clark et al., 1994).

Fluorogenic Detection of α-Dicarbonyl Compounds

The reactivity of 1,2-diamino-4,5-methylenedioxybenzene, a derivative of this compound, with α-dicarbonyl compounds highlights its application as a highly sensitive fluorogenic reagent. This reagent offers improved selectivity and sensitivity for detecting α-dicarbonyl compounds in very dilute hydrochloric acid, indicating its utility in bioanalytical chemistry and potential applications in medical research and diagnostics (Hara et al., 1988).

Antitumor Activity

The compound 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, related to this compound, has been synthesized and evaluated for its antitumor activity. This research uncovers its potential as a lipid-soluble inhibitor of mammalian dihydrofolate reductase, showing significant activity against certain cancer models. Such studies contribute to the development of new chemotherapeutic agents (Grivsky et al., 1980).

Fluorescent Sensing for Biological Applications

This compound derivatives have been developed as fluorescent sensors for biological metabolites like methylglyoxal, a dicarbonyl compound associated with various diseases. Wang et al. (2013) introduced a sensor that can selectively detect methylglyoxal under physiological conditions, demonstrating its application in both clinical and basic science research, including estimations of plasma concentrations of methylglyoxal. This advancement aids in studying the biological roles of methylglyoxal and potentially in monitoring disease progression or therapeutic responses (Wang et al., 2013).

Safety and Hazards

Methyl 2,5-diaminobenzoate has been classified with the signal word “Warning” and hazard statements H302, H312, and H332 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include wearing protective gloves and eye protection, and avoiding release to the environment .

Biochemical Analysis

Biochemical Properties

Methyl 2,5-diaminobenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction with cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to proteins and other biomolecules, influencing their function and stability .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. For instance, the compound may activate or inhibit specific signaling pathways, resulting in changes in cell proliferation, differentiation, and apoptosis. These effects are crucial for understanding the compound’s potential therapeutic applications and toxicity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Conversely, it can also activate enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress. At higher doses, this compound can become toxic, leading to adverse effects such as cellular damage, inflammation, and disruption of normal physiological functions. These dosage-dependent effects are critical for determining the compound’s safety and therapeutic potential .

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation, reduction, or hydrolysis, leading to the formation of more hydrophilic metabolites. These metabolites can then participate in phase II reactions, where they are conjugated with molecules such as glucuronic acid or glutathione, facilitating their excretion from the body. The interactions with enzymes and cofactors in these pathways are essential for understanding the compound’s metabolism and potential effects on metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transporters, and once inside, it may bind to intracellular proteins that influence its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy, as well as its potential toxicity. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Alternatively, it may accumulate in the nucleus, influencing gene expression and DNA repair processes. These localization patterns are important for understanding the compound’s mode of action and potential therapeutic targets .

properties

IUPAC Name

methyl 2,5-diaminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZXQRHIENGYTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517081
Record name Methyl 2,5-diaminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

49592-84-9
Record name Methyl 2,5-diaminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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